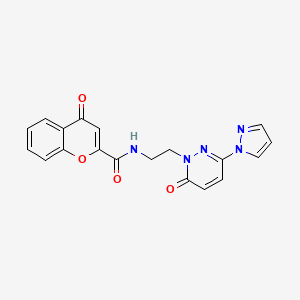

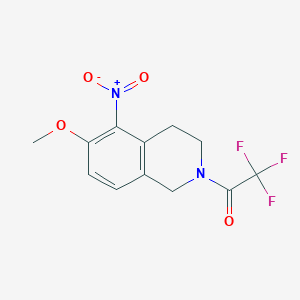

![molecular formula C24H16F2N2O5 B2552943 3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 872613-32-6](/img/structure/B2552943.png)

3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the creation of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives. These compounds are synthesized to evaluate their binding affinity to 5-HT3 receptors. The synthesis process includes structural modifications to existing 5-HT3 receptor antagonists, such as azasetron, to enhance potency and efficacy. For example, the introduction of a 6-chloro group and a 4-methyl group has been found to increase the antagonistic activity of these compounds .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives plays a crucial role in their activity as 5-HT3 receptor antagonists. The structure-activity relationship studies indicate that certain substituents, such as methyl and chloro groups, are more effective when placed at specific positions on the benzoxazine ring. These modifications can significantly enhance the compound's affinity for the 5-HT3 receptor and its overall antagonistic activity .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are essential for their biological activity and pharmacokinetics. The papers suggest that the presence of specific substituents can influence these properties, thereby affecting the compound's ability to interact with the 5-HT3 receptor. For instance, the introduction of a 6-chloro substituent has been associated with increased potency in antagonizing the von Bezold-Jarisch reflex in rats . Additionally, the presence of a 1-azabicyclo[2.2.2]oct-3-yl moiety has been shown to contribute to more potent antagonistic activity .

Scientific Research Applications

Antibacterial Drug Development

Research on 2,6-difluorobenzamides, a class of compounds related to 3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide, has shown promising results in antibacterial drug development. These compounds are known to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ, a crucial player in bacterial reproduction. The development of novel 1,4-tetrahydronaphthodioxane benzamides, which have shown sub-micromolar minimum inhibitory concentrations (MICs) towards Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, underscores the potential of this chemical class in creating effective antibacterial agents. Further investigations into their mechanism of action could lead to the development of new antibacterial drugs with potent activity against resistant bacterial strains (Straniero et al., 2023).

Synthetic Chemistry and Compound Derivation

The synthesis and characterization of related compounds provide insights into the chemical behavior and potential applications of these molecules. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the versatility of these compounds in medicinal chemistry. These synthesized compounds were found to exhibit significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Serotonin-3 Receptor Antagonism

Research into 3-substituted 5-chloro-2-methoxybenzamides, which share structural similarities with the compound , has revealed their potential as serotonin-3 (5-HT3) receptor antagonists. These findings suggest possible applications in treating conditions related to 5-HT3 receptor dysregulation, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting. The structural modifications leading to more potent 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides highlight the importance of chemical innovation in developing new therapeutic agents (Kuroita et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(3,4-difluorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F2N2O5/c25-16-7-5-13(11-17(16)26)23(29)28-21-15-3-1-2-4-18(15)33-22(21)24(30)27-14-6-8-19-20(12-14)32-10-9-31-19/h1-8,11-12H,9-10H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUILZXBMYWTDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2552860.png)

![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)

![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)

amine](/img/structure/B2552872.png)

![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)